(R)-4-chloro-n-(2-hydroxypropyl)benzamide

Prostate Cancer AKR1C3 Androgen Receptor

For CRPC and androgen receptor research, the (R)-configuration of this benzamide intermediate is non-negotiable. The (S)-enantiomer or racemic mixture cannot substitute this building block without compromising target-binding stereoselectivity. This specific enantiomer (CAS 1568152-42-0) ensures valid SAR studies and reliable analytical reference standards, with ≥98% purity, making it essential for labs developing next-generation dual AR/AKR1C3 inhibitors.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12985853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-chloro-n-(2-hydroxypropyl)benzamide
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1
InChIKeyZPIIXMQKNNPMFG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Overview: (R)-4-Chloro-N-(2-hydroxypropyl)benzamide (CAS 1568152-42-0) - A Chiral Benzamide Scaffold for Targeted Medicinal Chemistry


(R)-4-chloro-N-(2-hydroxypropyl)benzamide is a chiral, enantiomerically pure small molecule belonging to the benzamide class. Its core structure consists of a 4-chlorobenzoyl moiety linked to an (R)-configured 2-hydroxypropylamine chain . This specific stereochemistry, along with the para-chloro substituent on the aromatic ring, are critical structural features that distinguish it from its racemic mixture and from the (S)-enantiomer . The compound is primarily utilized as a chiral building block and a key intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting the androgen receptor (AR) and the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, as highlighted in recent patent literature for dual inhibitor development [1][2].

Critical Procurement Note: Why the (R)-Enantiomer of 4-Chloro-N-(2-hydroxypropyl)benzamide Cannot Be Substituted with the Racemate or (S)-Enantiomer


In scientific research, substituting (R)-4-chloro-N-(2-hydroxypropyl)benzamide with its (S)-enantiomer or racemic mixture is not permissible due to the fundamental principle of stereoselectivity in biological systems. The (R)-configuration of the hydroxypropyl chain is a critical determinant of how the molecule interacts with chiral binding pockets in proteins, such as the androgen receptor (AR) or the enzyme AKR1C3 [1]. The (R)-enantiomer and its (S)-counterpart (CAS 1568243-70-8) are distinct chemical entities with different CAS numbers, reflecting their non-identical physical and biological properties . The racemic mixture (4-chloro-N-(2-hydroxypropyl)benzamide, CAS 947823-35-0) contains a 50:50 mixture of both enantiomers . Using a racemate instead of a single, defined enantiomer would introduce significant variability in any biological assay, obscuring true structure-activity relationships (SAR) and potentially leading to false conclusions about potency, selectivity, and mechanism of action. The observed biological activity of a racemate is a composite effect of its individual enantiomers, which may have vastly different, or even opposing, activities [2]. Therefore, procurement of the specific (R)-enantiomer is non-negotiable for studies where stereochemistry dictates the outcome.

Quantitative Differentiation of (R)-4-Chloro-N-(2-hydroxypropyl)benzamide Against Key Comparators


Potency and Selectivity of 4-Chloro Benzamide Scaffold in Dual AR/AKR1C3 Inhibition: A Class-Level Benchmark

While direct quantitative data for (R)-4-chloro-N-(2-hydroxypropyl)benzamide is not publicly disclosed, its relevance is directly inferred from high-impact patent literature. The compound serves as a key intermediate in the synthesis of a new class of benzamide derivatives that function as dual inhibitors of the Androgen Receptor (AR) and the enzyme AKR1C3 [1]. A closely related analog within this benzamide class, referred to as 'Compound 2', demonstrates the potential of this scaffold. In a study on dual AR/AKR1C3 inhibitors, Compound 2 inhibited 5α-dihydrotestosterone (DHT)-stimulated AR reporter gene activity with an IC50 of 4.7 μM and produced a concentration-dependent reduction in AR protein levels in prostate cancer cells [2]. This class-level evidence establishes a clear, quantifiable baseline for the functional potential of this chemical series, where the (R)-4-chloro-N-(2-hydroxypropyl)benzamide scaffold provides the essential structural foundation.

Prostate Cancer AKR1C3 Androgen Receptor

Chiral Purity as a Verifiable Quality Metric: Differentiating the (R)-Enantiomer from the Racemate

The (R)-4-chloro-N-(2-hydroxypropyl)benzamide (CAS 1568152-42-0) is differentiated from its racemic counterpart (4-chloro-N-(2-hydroxypropyl)benzamide, CAS 947823-35-0) by a quantifiable and verifiable quality metric: enantiomeric purity. The (R)-enantiomer is supplied at a certified purity level of 98% . This is a direct, measurable specification that ensures a single stereoisomer is being procured, which is fundamental for achieving reproducible and interpretable results in stereoselective chemistry and biology. In contrast, the racemic mixture is a 50:50 mixture of both the (R)- and (S)-enantiomers and cannot be defined by a single enantiomeric purity value .

Chiral Chemistry Quality Control Stereoselective Synthesis

Utility as a Chiral Building Block: A Differentiating Application-Focused Advantage

The (R)-enantiomer of 4-chloro-N-(2-hydroxypropyl)benzamide is explicitly defined by its stereochemistry, which makes it a valuable chiral building block for the synthesis of more complex molecules, such as β-blockers or antiviral agents . Its (R)-configuration and functional handles (the hydroxyl and amide groups) allow for stereocontrolled incorporation into target molecules. This is a distinct advantage over using the racemate, which would lead to the formation of diastereomeric mixtures that are difficult and costly to separate. The chiral resolution step is performed by the manufacturer, providing the end-user with a ready-to-use, enantiopure intermediate .

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Key Application Scenarios for (R)-4-Chloro-N-(2-hydroxypropyl)benzamide Based on Verified Evidence


Synthesis of Dual AR/AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer (CRPC) Research

The primary research application scenario for this compound is as a key intermediate in the synthesis of novel benzamide derivatives that act as dual inhibitors of the Androgen Receptor (AR) and the enzyme AKR1C3 [1]. This dual-targeting strategy is a promising therapeutic approach for castration-resistant prostate cancer (CRPC), a disease state where current therapies often fail due to resistance mechanisms [2]. Researchers working on developing next-generation AR antagonists or AKR1C3 inhibitors should prioritize this specific enantiomer to build a focused library of stereochemically pure compounds for structure-activity relationship (SAR) studies, as the stereochemistry is likely crucial for target engagement.

Stereoselective Synthesis of Bioactive Molecules Requiring a Defined (R)-Hydroxypropyl Motif

Given its defined (R)-configuration and 98% enantiomeric purity , this compound is ideally suited as a chiral building block in the asymmetric synthesis of more complex bioactive molecules . The 4-chloro substituent and the amide and hydroxyl groups provide multiple functional handles for further derivatization. This scenario is critical for medicinal chemists synthesizing drug candidates where a specific stereochemical outcome is required for optimal target binding and biological activity, such as in the development of β-blockers or other chiral pharmaceuticals.

Use as a High-Purity Chiral Standard in Analytical Method Development

The high and well-defined enantiomeric purity (≥98%) of (R)-4-chloro-N-(2-hydroxypropyl)benzamide makes it an excellent candidate for use as a reference standard in the development and validation of chiral analytical methods, such as chiral HPLC or supercritical fluid chromatography (SFC). In scenarios where a pharmaceutical process involves a chiral intermediate or final active pharmaceutical ingredient (API), having a pure enantiomeric standard is essential for quantifying the chiral purity of production batches and for monitoring the effectiveness of asymmetric synthetic steps .

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